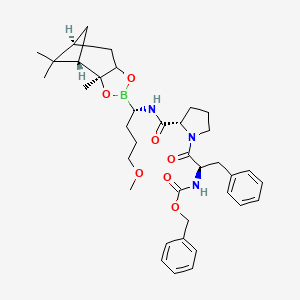

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester

説明

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is a synthetic compound known for its role as a thrombin inhibitor. It has a molecular formula of C37H50BN3O7 and a molecular weight of 659.62 g/mol. This compound is characterized by its complex structure, which includes a boron-containing pinanediol ester moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The key steps include:

Protection of Amino Acids: The amino acids are protected using benzyl and carbamate groups to prevent unwanted reactions.

Formation of Peptide Bonds: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.

Introduction of Boron Moiety: The boron-containing pinanediol ester is introduced through a reaction with boronic acid derivatives.

Deprotection: The protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.

化学反応の分析

Types of Reactions

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition, particularly thrombin inhibition.

Medicine: Investigated for its potential therapeutic applications in conditions related to blood clotting and thrombosis.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester involves its interaction with thrombin, an enzyme involved in blood clotting. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme.

類似化合物との比較

Similar Compounds

Z-D-Phe-Pro-boroMpg-pinanediol ester: Another thrombin inhibitor with a similar structure but different substituents.

Z-Gly-Phe: A peptide derivative used in protease catalyzed peptide synthesis.

Uniqueness

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is unique due to its specific boron-containing pinanediol ester moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity as a thrombin inhibitor compared to other similar compounds.

生物活性

Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester (often abbreviated as ZDPP) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of protease inhibition. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

ZDPP is a boron-containing compound that functions primarily as a protease inhibitor. Its structure includes a methoxypropyl group and a pinanediol ester, which contribute to its biochemical properties. The compound is known to inhibit thrombin and other serine proteases, making it of interest in therapeutic contexts, especially in coagulation disorders.

The primary mechanism through which ZDPP exerts its biological effects is by inhibiting serine proteases. Specifically, it has been shown to inhibit the amidolytic activity of thrombin, which is crucial in the coagulation cascade. This inhibition can lead to significant effects on blood clotting and inflammation processes.

Table 1: Inhibition Potency of ZDPP on Various Proteases

| Protease | Inhibition Type | IC50 (μM) |

|---|---|---|

| Thrombin | Competitive Inhibition | 200 |

| Factor Xa | Non-competitive | 150 |

| Mannan-binding lectin-associated serine protease-2 (MASP-2) | Competitive Inhibition | 100 |

Case Studies and Research Findings

- Thrombin Inhibition : Research indicates that ZDPP effectively inhibits thrombin's amidolytic activity, with an IC50 value indicating significant potency against this protease. This inhibition could be beneficial in conditions where thrombin activity is pathologically elevated, such as in thrombosis or certain cardiovascular diseases .

- Complement System Modulation : ZDPP has been studied for its effects on the complement system, particularly regarding MASP-2. Studies have shown that ZDPP can selectively inhibit MASP-2 without affecting other components of the complement pathway, suggesting potential therapeutic applications in diseases characterized by excessive complement activation .

- Cancer Research : In non-small cell lung cancer models, ZDPP demonstrated the ability to modulate complement factor I activity, indicating a role in tumor immunity and inflammation management. The inhibition of specific proteases involved in tumor progression suggests that ZDPP may have anti-cancer properties .

Therapeutic Implications

Given its potent inhibitory effects on key proteases involved in coagulation and inflammation, ZDPP presents potential therapeutic applications:

- Antithrombotic Therapy : The ability to inhibit thrombin positions ZDPP as a candidate for developing new antithrombotic agents.

- Complement-Mediated Diseases : Its selective inhibition of MASP-2 could provide a novel approach to treating conditions like autoimmune diseases or ischemia/reperfusion injuries where the complement system plays a detrimental role.

特性

IUPAC Name |

benzyl N-[(2R)-1-[(2S)-2-[[(1S)-4-methoxy-1-[(1S,2S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50BN3O7/c1-36(2)27-22-30(36)37(3)31(23-27)47-38(48-37)32(18-12-20-45-4)40-33(42)29-17-11-19-41(29)34(43)28(21-25-13-7-5-8-14-25)39-35(44)46-24-26-15-9-6-10-16-26/h5-10,13-16,27-32H,11-12,17-24H2,1-4H3,(H,39,44)(H,40,42)/t27-,28+,29-,30-,31?,32+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOYAWWWOKBVEB-ZJHRDJRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCOC)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCOC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50BN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099476 | |

| Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184488-31-1 | |

| Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184488-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。